[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Description
Significance of Pyrazole (B372694) Core in Modern Chemical Sciences
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in organic and medicinal chemistry. mdpi.commdpi.com Its aromatic nature and the ability of its nitrogen atoms to engage in hydrogen bonding contribute to its capacity to interact with various biological targets. researchgate.net This has led to the discovery of pyrazole derivatives with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. globalresearchonline.netnih.gov The adaptability of the pyrazole core allows for the introduction of diverse functional groups, enabling the fine-tuning of its pharmacological profile. researchgate.net A number of commercially successful drugs, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant, feature a pyrazole moiety, underscoring its importance in modern medicine. researchgate.netresearchgate.net
Overview of Amino-Pyrazole Derivatives in Drug Discovery and Development
The incorporation of an amino group onto the pyrazole scaffold gives rise to amino-pyrazoles, a class of compounds with enhanced pharmacological potential. nih.govresearchgate.net The position of the amino substituent on the pyrazole ring can significantly influence the biological activity, leading to derivatives with distinct therapeutic applications. nih.gov Amino-pyrazoles have been investigated as kinase inhibitors, which are crucial in cancer therapy, as well as for their anti-infective and anti-inflammatory properties. nih.govmdpi.com The amino group can act as a key pharmacophoric feature, participating in essential interactions with biological macromolecules. researchgate.netexlibrisgroup.com The development of compounds like Pirtobrutinib, a kinase inhibitor recently approved for certain types of cancer, highlights the continued success of amino-pyrazole-based drug design. researchgate.netexlibrisgroup.com
Contextualizing [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine as a Chloro-Pyrazole Amine Derivative
This compound is characterized by three key structural features: a pyrazole core, a chlorine substituent at the 4-position of the pyrazole ring, and a butylamine (B146782) chain attached to one of the pyrazole's nitrogen atoms. The presence of a chlorine atom on the pyrazole ring can significantly modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its metabolic stability and biological activity. ontosight.airesearchgate.net The butylamine side chain introduces a flexible, basic moiety that can participate in ionic interactions and hydrogen bonding, which are often crucial for receptor binding. researchgate.net This specific combination of a chloro-pyrazole and an aminoalkyl side chain positions this compound as a potentially valuable subject for further investigation in medicinal chemistry.
Research Trajectories and Unexplored Potential of this compound and Analogues
While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest several promising avenues for future research. Based on the known activities of related pyrazole derivatives, this compound and its analogues could be explored for a variety of therapeutic applications.
Potential Research Areas:
Anticancer Activity: Given that many amino-pyrazoles exhibit potent anticancer effects through kinase inhibition, it would be logical to screen this compound against a panel of cancer cell lines and protein kinases. mdpi.commdpi.com
Anti-inflammatory Effects: The pyrazole scaffold is a well-established anti-inflammatory pharmacophore. globalresearchonline.netnih.gov Investigating the ability of this compound to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), would be a valuable line of inquiry.
Antimicrobial Properties: The functional groups present in this molecule suggest potential for antimicrobial activity. mdpi.comresearchgate.net Screening against a range of bacterial and fungal pathogens could uncover novel anti-infective agents.
Neurological Applications: Certain pyrazole derivatives have shown activity in the central nervous system. globalresearchonline.net Exploring the potential of this compound to modulate neurotransmitter receptors or enzymes could reveal new therapeutic possibilities for neurological disorders.
The synthesis and evaluation of a library of analogues, where the butylamine chain is modified or the substitution pattern on the pyrazole ring is altered, would provide valuable structure-activity relationship (SAR) data to guide the development of more potent and selective compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-2-7(3-9)11-5-6(8)4-10-11/h4-5,7H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLKYAFDSSHUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Profile and Biological Activities of 2 4 Chloro 1h Pyrazol 1 Yl Butyl Amine Analogues
Evaluation of Broad-Spectrum Biological Activities of Pyrazole (B372694) Derivatives
The versatility of the pyrazole scaffold allows for the synthesis of a multitude of derivatives with a wide range of biological actions. mdpi.commdpi.com Researchers have extensively modified the pyrazole ring at various positions to optimize therapeutic effects, leading to the discovery of compounds with significant activities across different disease models. researchgate.net
Anticancer and Antitumor Activity Investigations
Pyrazole derivatives have been a significant focus of anticancer drug discovery, demonstrating cytotoxicity against numerous cancer cell lines through various mechanisms of action. nih.govnih.gov
A series of novel indole (B1671886) derivatives linked to a pyrazole moiety were synthesized and evaluated for their in vitro antitumor activity against human cancer cell lines HCT116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung). nih.gov Two specific derivatives, Compound 33 and Compound 34 , showed potent cancer inhibition, with IC₅₀ values under 23.7 µM, which was more effective than the standard drug doxorubicin (B1662922) in the same study. nih.gov Furthermore, these compounds were found to be significant inhibitors of cyclin-dependent kinase 2 (CDK2), with IC₅₀ values of 0.074 µM and 0.095 µM, respectively. nih.gov
Another study focused on pyrazolo[1,5-a]pyrimidine (B1248293) compounds as potential CDK2 inhibitors. nih.govCompound 29 from this series demonstrated the highest cytotoxic activity against MCF-7, HepG2, A549, and Caco2 cell lines. nih.gov
The table below summarizes the anticancer activity of selected pyrazole analogues.
| Compound/Derivative Class | Cancer Cell Line(s) | Activity/IC₅₀ Value | Reference |
| Indole-pyrazole derivative (Compound 33) | HCT116, MCF-7, HepG2, A549 | IC₅₀ < 23.7 µM | nih.gov |
| Indole-pyrazole derivative (Compound 34) | HCT116, MCF-7, HepG2, A549 | IC₅₀ < 23.7 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine (Compound 29) | MCF-7, HepG2, A549, Caco2 | IC₅₀: 17.12, 10.05, 29.95, 25.24 µM | nih.gov |
| Pyrazole-benzimidazole derivative (Compound 261) | --- | CDK2 Inhibition: IC₅₀ = 25 nM | mdpi.comnih.gov |
| Pyrazolo[3,4-b]pyridine (Compound 57) | HepG2, MCF-7, HeLa | IC₅₀: 3.11–4.91 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine (Compound 58) | HepG2, MCF-7, HeLa | IC₅₀: 4.06–4.24 µM | nih.gov |
| Pyrazole-thiourea derivative (Compound C5) | MCF-7 | IC₅₀ = 0.08 µM | nih.gov |
Anti-inflammatory and Analgesic Efficacy Studies
The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds acting as selective inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.govresearchgate.net
A novel pyrazole derivative, FR140423 , demonstrated potent anti-inflammatory effects by selectively inhibiting COX-2. nih.gov Its potency in reducing carrageenan-induced paw edema in rats was two- to three-fold greater than that of indomethacin. nih.gov Furthermore, FR140423 exhibited dose-dependent anti-hyperalgesic effects in a yeast-induced pain model, being five times more potent than indomethacin. nih.gov Uniquely, it also showed a morphine-like analgesic effect in the tail-flick test, an action that was blocked by the opioid antagonist naloxone. nih.gov
In another study, a series of 1,3-diaryl pyrazole derivatives were evaluated for anti-inflammatory activity. nih.govCompound 7l from this series showed a remarkable 93.59% inhibition of inflammation 30 minutes after administration, proving more potent than both ibuprofen (B1674241) and indomethacin. nih.gov
The table below presents data on the anti-inflammatory and analgesic efficacy of selected pyrazole analogues.
| Compound/Derivative | Model/Assay | Efficacy | Reference |
| FR140423 | Carrageenan-induced paw edema | 2-3 times more potent than indomethacin | nih.gov |
| FR140423 | Yeast-induced hyperalgesia | 5 times more potent than indomethacin | nih.gov |
| 1,3-diaryl pyrazole (Compound 7l) | Inflammation inhibition | 93.59% inhibition | nih.gov |
| Pyrazoline (Compound 2d) | Carrageenan-induced edema | Greater inhibition than indomethacin | nih.gov |
| Pyrazole benzonitriles | COX-2 Inhibition | More active than Diclofenac sodium | researchgate.net |
Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antileishmanial)
The pyrazole scaffold is a versatile core for the development of new antimicrobial agents. mdpi.comijrar.org Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as various fungal pathogens. nih.govnih.gov
A series of pyrazole derivatives were synthesized and tested for their antibacterial properties against S. aureus, Bacillus subtilis, E. coli, and P. aeruginosa. mdpi.com Compounds 158, 159, 160, and 161 demonstrated excellent antibacterial activity against all tested strains, with minimum inhibitory concentrations (MICs) comparable to the standard drug ceftriaxone. mdpi.com
In another investigation, newly synthesized pyrazole derivatives were screened for antimicrobial activity. nih.govCompound 3 was found to be exceptionally active against the Gram-negative bacterium E. coli with a MIC of 0.25 μg/mL, while Compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis with a MIC of 0.25 μg/mL. nih.govresearchgate.netCompound 2 from the same series showed high antifungal activity against Aspergillus niger (MIC: 1 μg/mL). nih.govresearchgate.net
The antimicrobial activities of various pyrazole analogues are summarized below.
| Compound/Derivative | Microorganism(s) | Activity/MIC Value | Reference |
| Pyrazole derivative (Compound 3) | Escherichia coli | 0.25 μg/mL | nih.govresearchgate.net |
| Pyrazole derivative (Compound 4) | Streptococcus epidermidis | 0.25 μg/mL | nih.govresearchgate.net |
| Pyrazole derivative (Compound 2) | Aspergillus niger | 1 μg/mL | nih.govresearchgate.net |
| 1,3-diaryl pyrazole (Compound 6g) | Staphylococcus aureus | 1-2 μg/mL | nih.gov |
| 1,3-diaryl pyrazole (Compound 6l) | Escherichia coli | 1-2 μg/mL | nih.gov |
| 1,3-diaryl pyrazole (Compound 7l) | Candida albicans | 1-2 μg/mL | nih.gov |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile (Compound 157) | S. aureus (MRSA) | 25.1 µM | mdpi.com |
Central Nervous System (CNS) Modulatory Effects (e.g., Anticonvulsant, Antidepressant, Cannabinoid Receptor Interactions)
Pyrazole derivatives have been shown to modulate the central nervous system, with studies reporting anticonvulsant and antidepressant-like activities. mdpi.combohrium.com
A study on novel substituted pyrazoles tested their anticonvulsant activity in mice using maximal electroshock seizure and subcutaneous pentylenetetrazole assays. bohrium.com The designed compounds showed significant anticonvulsive effects, with Compound 7h being identified as the most potent agent in the series. bohrium.com Further investigation revealed that this compound also reduced levels of oxidative stress and inflammation in the brain. bohrium.com
Other research has explored pyrazoline derivatives, which are cyclic analogues of hydrazines, for antidepressant activity. researchgate.net A series of pyrazole derivatives synthesized by Ozdemir et al. were noted for their potential antidepressant effects. researchgate.net For instance, one compound reduced immobility time by 52.76% in the forced swim test, a common behavioral test for antidepressant efficacy. researchgate.net
Enzyme Inhibition Profiles (e.g., Kinases, Amine Oxidases, COX, Meprin)
A primary mechanism through which pyrazole analogues exert their pharmacological effects is by inhibiting specific enzymes. mdpi.comnih.gov
Kinase Inhibition: Many pyrazole derivatives have been developed as kinase inhibitors for cancer therapy. nih.gov For example, Compound C5 , a pyrazole derivative containing a thiourea (B124793) skeleton, was a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase with an IC₅₀ of 0.07 μM, comparable to the approved drug erlotinib. nih.gov As mentioned earlier, compounds 33 and 34 were potent inhibitors of CDK2. nih.gov
Amine Oxidase Inhibition: A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were shown to inhibit the activity of amine oxidases. nih.gov
Cyclooxygenase (COX) Inhibition: As detailed in the anti-inflammatory section, pyrazole derivatives are well-known COX inhibitors. mdpi.comFR140423 is a highly selective COX-2 inhibitor, being 150 times more selective for COX-2 over COX-1. nih.gov Other derivatives have also shown excellent selectivity for COX-2, with some compounds displaying selectivity indices greater than the reference drug celecoxib (B62257). mdpi.comresearchgate.net
Other Enzyme Inhibition: Pyrazole derivatives have been investigated as inhibitors of various other enzymes. For instance, they have been studied as inhibitors of liver alcohol dehydrogenase and carbonic anhydrase. acs.orgtandfonline.com A study on pyrazole-based compounds as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) identified promising candidates for new antibiotics. nih.gov
Exploration of Specific Molecular Targets and Mechanisms of Action
The broad biological activities of pyrazole derivatives stem from their ability to interact with a diverse range of molecular targets. nih.govnih.gov
In anticancer applications, the targets are numerous. Besides kinases like EGFR and CDK, pyrazoles have been designed to bind to DNA and inhibit tubulin polymerization. nih.gov For example, pyrazolo[3,4-b]pyridine analogs 57 and 58 exhibited remarkable cytotoxicity, suggesting a mechanism that could involve DNA interaction. nih.gov
For their anti-inflammatory effects, the primary targets are the COX-1 and COX-2 enzymes. nih.gov The selective inhibition of COX-2 is a key goal to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The analgesic effects of some pyrazoles, like FR140423, appear to involve the opioid system, in addition to COX inhibition. nih.gov
In the context of CNS effects, the mechanisms are still under investigation but may involve modulation of neurotransmitter systems or reduction of neuroinflammation. bohrium.comnih.gov The anticonvulsant activity of some pyrazoles has been linked to the amelioration of oxidative stress and inflammation in the brain. bohrium.com
The antimicrobial action of pyrazoles can be attributed to the inhibition of essential bacterial or fungal enzymes, such as DapE in bacteria, disrupting critical metabolic pathways. nih.gov The structural versatility of the pyrazole ring allows for fine-tuning of substitutions to achieve high affinity and selectivity for these varied molecular targets, making it a privileged scaffold in modern drug discovery. mdpi.comnih.gov
Receptor Binding and Ligand-Target Interactions
Analogues of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine have been studied for their ability to bind to various receptors, indicating their potential to modulate specific biological pathways.
Certain tetrasubstituted pyrazole analogues have demonstrated high-affinity binding to the estrogen receptor (ER), with some showing selectivity for the ERα subtype. nih.gov For instance, the propylpyrazole triol (PPT), an analogue, binds to ERα with an affinity that is approximately 50% that of estradiol (B170435) and exhibits a 410-fold binding preference for ERα over ERβ. nih.gov This selectivity is attributed to specific interactions between the pyrazole core and the C4-propyl group with amino acid residues that differ between the two receptor subtypes. nih.gov Molecular modeling suggests that these pyrazole triols likely orient their C3-phenol group into the A-ring binding pocket of the estradiol receptor. nih.gov
In a different context, pyrazole-based compounds have been identified as agonists for the apelin receptor (APJ), a G protein-coupled receptor involved in cardiovascular and metabolic regulation. duke.edu Through focused screening and optimization, a pyrazole agonist was developed with an EC50 of 0.800 µM and a Ki of 1.3 µM. duke.edu Further modifications, such as substituting the N1 position of the pyrazole core with alkyl or cycloalkyl groups, have led to compounds with enhanced potency and a preference for signaling through calcium and cAMP pathways over β-arrestin recruitment. duke.edu For example, a cyclobutyl amide β-amino acid analogue displayed an enhanced potency with a Ca2+ EC50 of 0.083 µM. duke.edu
The table below summarizes the binding affinities of some pyrazole analogues to their respective receptors.
| Compound/Analogue Type | Receptor | Binding Affinity (Ki) | Reference |
| Propylpyrazole triol (PPT) | Estrogen Receptor α (ERα) | ~50% of Estradiol | nih.gov |
| Pyrazole Agonist | Apelin Receptor (APJ) | 1.3 µM | duke.edu |
| Cyclohexyl β-amino acid derivative | Apelin Receptor (APJ) | 0.054 µM | duke.edu |
| Pyrazole derivative 36 | Apelin Receptor (APJ) | 0.060 µM | duke.edu |
| Pyrazole derivative 37 | Apelin Receptor (APJ) | 0.059 µM | duke.edu |
Enzyme Kinetics and Inhibition Studies
The inhibitory effects of pyrazole analogues on various enzymes have been a significant area of research, suggesting their potential as therapeutic agents for a range of diseases.
A series of substituted pyrazoline derivatives have been synthesized and evaluated as inhibitors of alcohol dehydrogenase (ADH). rwu.educore.ac.uk Some N-aryl-carboxamide derivatives demonstrated inhibition of horse liver ADH comparable to the known inhibitor 4-methylpyrazole. rwu.edu The goal of these studies is to elucidate the pharmacophore required for effective ADH inhibition, which could lead to the development of new treatments for parasitic infections. rwu.educore.ac.uk
Pyrazole-based compounds have also been investigated as kinase inhibitors, which are crucial targets in cancer therapy. nih.gov For example, certain pyrazole derivatives have shown inhibitory activity against Aurora A kinase, with one promising compound exhibiting an IC50 value of 0.16 µM against the enzyme and sub-micromolar IC50 values against colon and breast cancer cell lines. nih.gov Another study reported pyrazole-based inhibitors of Bcr-Abl kinase, with docking studies revealing that the pyridine (B92270) ring of the inhibitor binds to the hinge region of the kinase. nih.gov
Furthermore, pyrazole derivatives have been identified as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, making them potential antibiotic candidates. mdpi.com The most potent pyrazole analogue in one study, bearing an aminopyridine amide, had an IC50 of 17.9 µM. mdpi.com Kinetic experiments confirmed that these compounds act as competitive inhibitors. mdpi.com
The following table presents the enzyme inhibitory activities of selected pyrazole analogues.
| Analogue Type | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |
| N-aryl-carboxamide pyrazoline | Alcohol Dehydrogenase (ADH) | Comparable to 4-methylpyrazole | rwu.edu |
| Pyrazole derivative 6 | Aurora A kinase | IC50 = 0.16 µM | nih.gov |
| Pyrazole derivative 24 | Cyclin-dependent kinase 1 (CDK1) | IC50 = 2.38 µM | nih.gov |
| Pyrazole derivative 25 | Cyclin-dependent kinase 1 (CDK1) | IC50 = 1.52 µM | nih.gov |
| Pyrazole aminopyridine amide 7d | N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE) | IC50 = 17.9 µM | mdpi.com |
| (R)-enantiomer of ɑ-methyl analog 7q | N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE) | Ki = 17.3 µM | mdpi.com |
| Pyrazole derivatives 1, 2, and 3 | Urease | Selective inhibitors | researchgate.net |
| Pyrazole derivative 4 | Butyrylcholinesterase | Selective inhibitor | researchgate.net |
Cellular Pathway Modulation and Signal Transduction Analysis
Research into pyrazole analogues has extended to their effects on cellular pathways and signal transduction, particularly in the context of cancer.
One study on a novel pyrazolone-based copper complex, [Cu(PMPP-SAL)(EtOH)], demonstrated its ability to induce apoptosis in human cervical cancer (HeLa) cells. nih.gov The compound was found to block the cell cycle in the S phase. nih.gov Mechanistically, it promoted the loss of mitochondrial membrane potential, the release of cytochrome c, cleavage of PARP, and activation of caspase-3/9, indicating the involvement of the mitochondria-mediated apoptosis pathway. nih.gov Furthermore, this complex was shown to inhibit the PI3K/AKT pathway while activating the P38/MAPK and JNK/MAPK pathways. nih.gov It also inhibited the phosphorylation of Iκ-Bα in the NF-κB pathway. nih.gov
Another series of pyrazole-benzimidazole derivatives were found to induce apoptosis in cancer cells, with one compound causing cell cycle arrest at the G0/G1 phase in HCT116 colon cancer cells. nih.gov
The table below outlines the observed effects of pyrazole analogues on cellular pathways.
| Analogue | Cell Line | Effect on Cellular Pathway | Reference |
| [Cu(PMPP-SAL)(EtOH)] | HeLa | Induces apoptosis via caspase-dependent mitochondria-mediated pathway; Inhibits PI3K/AKT; Activates P38/MAPK and JNK/MAPK; Inhibits NF-κB pathway. | nih.gov |
| Pyrazole-benzimidazole derivative 17 | HCT116 | Induces apoptosis; Causes cell cycle arrest at G0/G1 phase. | nih.gov |
In vitro Biological Assay Methodologies
A variety of in vitro biological assay methodologies have been employed to evaluate the therapeutic potential of pyrazole analogues. These assays are crucial for determining the compounds' efficacy and mechanism of action at a cellular and molecular level.
Cell-Based Assays for Proliferation, Viability, and Apoptosis
Cell-based assays are fundamental in assessing the anticancer properties of pyrazole derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to determine cell viability and proliferation. In this assay, exponentially growing cancer cells, such as the human breast cancer cell line MCF-7, leukemia cell line K562, and lung cancer cell line A549, are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period, typically 72 hours. nih.govresearchgate.net The reduction of MTT by metabolically active cells to a purple formazan (B1609692) product, which is then dissolved in DMSO, allows for the quantification of cell viability by measuring the absorbance at 570 nm. nih.gov The results are often expressed as GI50 values, representing the concentration required to inhibit 50% of cell growth. nih.govresearchgate.net
For instance, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were evaluated using this method, with one compound showing high potency against K562 and A549 cells with GI50 values of 0.26 µM and 0.19 µM, respectively. nih.gov Unexpectedly formed pyrazole derivatives during the synthesis were generally more potent, with one compound exhibiting GI50 values of 0.021 µM and 0.69 µM against K562 and A549 cells, respectively. nih.govresearchgate.net
To investigate the induction of apoptosis, fluorescent staining studies and flow cytometry are utilized. nih.gov For example, pyrazole-benzimidazole derivatives were studied for their ability to induce apoptosis in cancer cells. nih.gov Flow cytometry can further reveal the stage at which the cell cycle is arrested by the compound. nih.gov
The table below shows the antiproliferative activity of some pyrazole analogues.
| Analogue | Cell Line | Antiproliferative Activity (GI50/IC50) | Reference |
| Benzofuropyrazole 4a | K562 | GI50 = 0.26 µM | nih.gov |
| Benzofuropyrazole 4a | A549 | GI50 = 0.19 µM | nih.gov |
| Pyrazole 5b | K562 | GI50 = 0.021 µM | nih.govresearchgate.net |
| Pyrazole 5b | A549 | GI50 = 0.69 µM | nih.govresearchgate.net |
| Pyrazole-benzimidazole 17 | HCT116 | IC50 = 4.33 µM | nih.gov |
| Pyrazole-benzimidazole 26 | HCT116 | IC50 = 5.15 µM | nih.gov |
| Pyrazole-benzimidazole 35 | HCT116 | IC50 = 4.84 µM | nih.gov |
| [Cu(PMPP-SAL)(EtOH)] | HeLa | IC50 = 2.082 µg/mL (72h) | nih.gov |
Biochemical Assays for Enzyme Activity
Biochemical assays are employed to directly measure the inhibitory effect of pyrazole analogues on specific enzymes. These assays are crucial for understanding the mechanism of action and for structure-activity relationship (SAR) studies.
For example, the inhibitory activity of pyrazole derivatives against various enzymes like urease, β-glucuronidase, phosphodiesterase, and cholinesterases has been tested. researchgate.net In a typical enzyme inhibition assay, the enzyme is incubated with the substrate in the presence and absence of the inhibitor, and the rate of product formation is measured. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined.
The inhibition of tubulin polymerization is another important biochemical assay for identifying potential anticancer agents. nih.govresearchgate.net One pyrazole derivative was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 µM. nih.govresearchgate.net
Antimicrobial Susceptibility Testing
The antimicrobial activity of pyrazole analogues is commonly evaluated using methods such as the agar (B569324) well diffusion method and by determining the Minimum Inhibitory Concentration (MIC). nih.govjocpr.comnih.gov
In the agar well diffusion method, nutrient agar plates are seeded with the test microorganisms. jocpr.com Wells are made in the agar and filled with the test compound solution. jocpr.com After incubation, the diameter of the zone of inhibition around the well is measured to assess the antimicrobial activity. jocpr.com
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a more quantitative measure and is crucial for determining the potency of new antimicrobial agents. For example, a series of pyrazole derivatives containing an imidazothiadiazole moiety were tested for their antibacterial activity, with some compounds showing MIC values as low as 0.25 µg/mL against multi-drug resistant strains, which was four-fold more potent than the control drug gatifloxacin. nih.gov
The table below summarizes the antimicrobial activity of selected pyrazole analogues.
| Analogue | Microorganism | Antimicrobial Activity (MIC) | Reference |
| Pyrazole derivative 21c | Multi-drug resistant bacteria | 0.25 µg/mL | nih.gov |
| Pyrazole derivative 23h | Multi-drug resistant bacteria | 0.25 µg/mL | nih.gov |
| 3-(4-Chlorophenyl)-4-substituted pyrazoles | Mycobacterium tuberculosis H37Rv | Exhibited interesting activity | nih.gov |
| 5-Aminopyrazole derivative 24a | Bacillus thuringiensis | Inhibition zone = 24 mm | mdpi.com |
| 5-Aminopyrazole derivative 24a | Klebsiella pneumoniae | Inhibition zone = 22 mm | mdpi.com |
In vivo Pharmacological Models for Efficacy and Safety Assessment (General, not specific to compound)
The preclinical evaluation of novel chemical entities necessitates the use of robust and validated in vivo pharmacological models. These models are indispensable for characterizing the potential therapeutic efficacy and identifying any undesirable pharmacodynamic properties of a test compound before it can be considered for human trials. nih.govnuvisan.com The primary objectives of these studies are to delineate the dose-response relationship of observed effects and to investigate their time course, including onset and duration. fda.gov For compounds targeting the central nervous system (CNS), a battery of specific models is employed to assess potential anticonvulsant, anxiolytic, antidepressant, and antipsychotic activities, alongside general safety and tolerability.
The selection of appropriate animal models is critical and is often guided by the compound's proposed mechanism of action and therapeutic indication. nih.govnih.gov Mice and rats are the most frequently used species in these preliminary screening studies. mdpi.com It is a standard practice for these in vivo studies to be designed to meet international regulatory guidelines, such as those established by the International Conference on Harmonisation (ICH), to ensure data quality and relevance for potential future clinical applications. criver.comnih.gov
Models for Safety and Tolerability Assessment
Safety pharmacology studies are a critical component of preclinical drug development, designed to investigate potential undesirable effects on vital physiological functions. criver.comnuvisan.com The core battery of safety pharmacology studies typically includes assessments of the central nervous, cardiovascular, and respiratory systems. fda.gov
A general assessment of CNS safety is often conducted using a functional observational battery (FOB) , such as a modified Irwin screen. nih.govnuvisan.com This involves a systematic observation of the animal's appearance, behavior, and autonomic and sensorimotor functions following administration of the test compound. This screen can detect a wide range of potential neurological and behavioral effects. sygnaturediscovery.com
Motor coordination and function can be more specifically assessed using the rotarod test . sygnaturediscovery.com In this procedure, animals are placed on a rotating rod, and the latency to fall is measured. A decrease in performance on the rotarod indicates potential motor impairment.
Cardiovascular safety is evaluated by monitoring parameters such as heart rate, blood pressure, and the electrocardiogram (ECG) in conscious, unrestrained animals, often using telemetry systems. nih.govnuvisan.com Respiratory function is typically assessed using whole-body plethysmography to measure respiratory rate and tidal volume. nih.gov
Acute toxicity studies are also performed to determine the potential for adverse effects after a single administration of the compound and to identify the maximum tolerated dose (MTD). wuxiapptec.comcreative-bioarray.com These studies involve observing the animals for overt signs of toxicity and mortality over a set period.
Table 3: Example Data from General Safety and Tolerability Models
| Model/Assay | Species | Parameter Measured | Example Vehicle Control Outcome | Example Test Compound Outcome |
|---|---|---|---|---|
| Functional Observational Battery (FOB) | Rat | Behavioral/Physiological Score | No change from baseline | Evidence of mild sedation |
| Rotarod | Mouse | Latency to fall (seconds) | 120s | 75s |
| Cardiovascular Telemetry | Dog | Mean Arterial Blood Pressure (mmHg) | 100 mmHg | 98 mmHg |
| Acute Toxicity | Rat | Mortality at high dose | 0/10 animals | 1/10 animals |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Chloro 1h Pyrazol 1 Yl Butyl Amine Derivatives
Systematic Design of Analogues for SAR Elucidation
The systematic design of analogues is a cornerstone of medicinal chemistry, allowing researchers to probe the specific interactions between a molecule and its biological target. For derivatives of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine, this involves a methodical variation of its core components to map the chemical space and identify structural features that are critical for potency and selectivity.
The butylamine (B146782) side chain of this compound offers several avenues for modification to explore its role in biological activity. Key alterations often include changes in chain length, the introduction of branching, and the incorporation of various functional groups.
Research on other pyrazole (B372694) derivatives has shown that the length of an aliphatic chain can significantly impact biological activity. For instance, studies on a series of pyrazole derivatives with varying carbon chain lengths demonstrated that elongating the chain can lead to increased anti-inflammatory activity, suggesting an optimal length for interaction with the target protein. mdpi.com It is hypothesized that the butyl group in this compound plays a crucial role in positioning the molecule within a hydrophobic pocket of its target.
Key Research Findings:
Chain Length: Altering the butyl chain to a propyl or pentyl chain can modulate the compound's lipophilicity and its fit within a receptor's binding site. A shorter chain may not fully occupy a hydrophobic pocket, while a longer chain could introduce steric hindrance.
Branching: The introduction of methyl or other small alkyl groups on the butyl chain can provide insights into the steric tolerance of the binding site. For example, methylation at the α or β position relative to the pyrazole ring could influence the molecule's conformation and its interaction with surrounding amino acid residues.
Functionalization: The primary amine group is a key feature, likely involved in hydrogen bonding or salt bridge formation. Modifications such as acetylation or conversion to secondary or tertiary amines can significantly alter these interactions and, consequently, the biological activity.
Table 1: Hypothetical SAR of Butylamine Side Chain Modifications
| Modification | Rationale | Predicted Impact on Activity |
| Shortening the chain (e.g., propyl) | Reduced hydrophobic interaction | Potential decrease in potency |
| Lengthening the chain (e.g., pentyl) | Enhanced hydrophobic interaction | Potential increase or decrease in potency depending on binding site size |
| Introduction of a methyl group at C-2 | Increased steric bulk | Potential decrease in potency due to steric clash |
| Conversion of primary amine to dimethylamine | Altered hydrogen bonding capacity | Likely decrease in potency if the primary amine is a key pharmacophore |
The pyrazole ring is a versatile scaffold, and the nature and position of its substituents are critical determinants of biological activity. nih.govnih.gov In this compound, the chlorine atom at the 4-position is a key feature.
The presence of a halogen, such as chlorine, on an aromatic ring can significantly influence a molecule's properties. researchgate.netnih.gov It can increase lipophilicity, which may enhance membrane permeability and binding to hydrophobic pockets. researchgate.net The electron-withdrawing nature of chlorine can also affect the electronic distribution of the pyrazole ring, potentially influencing its interaction with the target. researchgate.net
Key Research Findings:
Position of Chlorine: Moving the chlorine atom from the 4-position to the 3- or 5-position of the pyrazole ring would likely alter the molecule's dipole moment and its ability to form specific halogen bonds with the target. Studies on other chlorinated pyrazoles have shown that the position of the halogen is crucial for activity.
Nature of the Halogen: Replacing chlorine with other halogens (e.g., fluorine, bromine) allows for a systematic study of the effects of electronegativity and atomic size. Fluorine, being smaller and more electronegative, might lead to different interactions compared to the larger and less electronegative bromine.
Other Substituents: Replacing the chlorine with other groups, such as methyl, trifluoromethyl, or methoxy (B1213986), can provide further insights. An electron-donating group like methoxy would have a different electronic effect compared to the electron-withdrawing trifluoromethyl group, which could lead to significant changes in activity. nih.gov
Table 2: Predicted Effects of Pyrazole Ring Substitutions
| Substitution | Rationale | Predicted Impact on Activity |
| Chlorine at C-3 or C-5 | Altered electronic and steric profile | Potential change in potency and/or selectivity |
| Fluorine at C-4 | Increased electronegativity, smaller size | May lead to different binding interactions |
| Bromine at C-4 | Increased size and polarizability | Could enhance van der Waals interactions |
| Methyl at C-4 | Increased lipophilicity, electron-donating | May alter hydrophobic interactions and electronic properties |
| Trifluoromethyl at C-4 | Strong electron-withdrawing effect | Significant alteration of electronic properties, potentially impacting binding affinity |
The nitrogen atoms of the pyrazole ring are crucial for its chemical properties and biological interactions. The N-1 nitrogen, to which the butylamine side chain is attached, is a key point of connection. While the parent compound has a hydrogen at the N-2 position, this position is also amenable to substitution.
Key Research Findings:
N-Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) at the free pyrazole nitrogen can provide steric bulk and increase lipophilicity. This can influence the orientation of the molecule in the binding site.
N-Arylation: The addition of a phenyl or substituted phenyl group can introduce potential for π-π stacking interactions with aromatic residues in the target protein, which could significantly enhance binding affinity.
Hydrogen Bonding: The N-H of the pyrazole can act as a hydrogen bond donor. Replacing this hydrogen with a substituent would eliminate this potential interaction, which could be detrimental if this interaction is important for binding. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.nethilarispublisher.comnih.gov By quantifying the physicochemical properties (descriptors) of molecules, QSAR can help in understanding the SAR and in predicting the activity of novel compounds.
The development of a predictive QSAR model for this compound derivatives would involve a series of steps, starting with the generation of a dataset of analogues with their experimentally determined biological activities.
A typical workflow for developing a QSAR model includes:
Data Set Preparation: A diverse set of analogues with a wide range of biological activities is required. The activities are typically expressed as pIC50 or a similar logarithmic scale.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). nih.govej-chem.org
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. hilarispublisher.comacs.org
Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov
For pyrazole derivatives, QSAR models have been successfully developed to predict various biological activities, including anticancer and anti-inflammatory effects. hilarispublisher.comnih.gov These models have highlighted the importance of specific descriptors in determining the activity of these compounds.
The analysis of a QSAR model can reveal which physicochemical properties are most influential in determining the biological activity of the compounds. These key descriptors provide valuable insights into the mechanism of action at the molecular level.
For pyrazole-based compounds, several types of descriptors have been found to be important in various QSAR studies:
Topological Descriptors: These describe the connectivity and branching of the molecule. For instance, the number of multiple bonds has been shown to be significant in some QSAR models for pyrazole derivatives. shd-pub.org.rs
Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment. The presence of the electronegative chlorine atom would make electronic descriptors particularly relevant for this class of compounds.
Spatial (3D) Descriptors: These describe the three-dimensional shape and size of the molecule. Descriptors related to molecular volume and surface area are often important for understanding how a molecule fits into its binding site. ej-chem.org
Hydrophobicity Descriptors: LogP, a measure of lipophilicity, is a crucial descriptor as it influences both the transport of the drug to its target and its interaction with hydrophobic binding pockets. researchgate.net
Table 3: Key Physicochemical Descriptors and Their Potential Importance
| Descriptor Class | Example Descriptor | Potential Relevance for this compound Derivatives |
| Topological | Wiener Index | Describes molecular branching, which can influence binding site complementarity. |
| Electronic | Dipole Moment | The polar pyrazole ring and the C-Cl bond will create a significant dipole, likely important for interactions. |
| Spatial | Molecular Volume | Determines the steric fit within the target's binding pocket. |
| Hydrophobic | LogP | Crucial for membrane permeability and hydrophobic interactions within the binding site. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | The primary amine and pyrazole nitrogens are key hydrogen bonding moieties. |
Conformational Analysis and Molecular Recognition
The pyrazole ring is a five-membered aromatic heterocycle. nih.gov The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor. mdpi.com However, in the case of this compound, the nitrogen at position 1 is substituted, which means it can no longer act as a hydrogen bond donor at that position. mdpi.com The regioselectivity of N-alkylation of pyrazoles is a well-studied area, and the substitution at the N1 position is common. acs.orgresearchgate.netsemanticscholar.orgfigshare.com The other nitrogen atom in the pyrazole ring can still act as a hydrogen bond acceptor.
The butylamine side chain introduces significant conformational possibilities. The primary amine group is a key site for hydrogen bonding, acting as both a donor and an acceptor. Molecular docking studies on other pyrazole derivatives have shown that such interactions are crucial for binding to target proteins. nih.govnih.govresearchgate.netresearchgate.net For instance, in studies of pyrazole-based inhibitors, the amino groups often form hydrogen bonds with amino acid residues like aspartate in the active site of enzymes. researchgate.net
The interaction of this compound with a hypothetical receptor could involve several key features:
Hydrogen Bonding: The primary amine of the butyl chain and the nitrogen at position 2 of the pyrazole ring can form hydrogen bonds with the receptor.
Hydrophobic Interactions: The butyl chain and the pyrazole ring itself can engage in hydrophobic interactions with nonpolar pockets of a receptor.
Halogen Bonding: The chlorine atom at the 4-position of the pyrazole ring may participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.
The relative orientation of the pyrazole ring and the butylamine side chain will be a critical determinant of how the molecule fits into a binding site. Computational studies on related N-alkyl pyrazoles could provide insight into the likely preferred dihedral angles.
Table 1: Potential Molecular Interactions of this compound with a Biological Target
| Molecular Feature | Type of Interaction | Potential Interacting Partner in a Receptor |
| Primary Amine (-NH2) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls |
| Pyrazole Ring (N2) | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine, Serine, Threonine |
| Butyl Side Chain | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine |
| 4-Chloropyrazole | Halogen Bonding, Hydrophobic Interaction | Electron-rich atoms (e.g., oxygen in a carbonyl), Aromatic rings |
Stereoisomeric Impact on Biological Activity
The presence of a chiral center at the second carbon of the butylamine side chain means that this compound exists as a pair of enantiomers: the (R)- and (S)-isomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can have significantly different biological activities. nih.govsolubilityofthings.comresearchgate.netbiomedgrid.com This is because biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. stereoelectronics.org
The differential activity of enantiomers arises from the fact that they will have different binding affinities for a chiral receptor. nih.gov One enantiomer (the eutomer) may fit perfectly into the binding site, leading to a potent biological response, while the other (the distomer) may bind weakly or not at all. researchgate.net In some cases, the distomer can even have undesirable or toxic effects. biomedgrid.comstereoelectronics.org
A study on aryl pyrazole glucocorticoid receptor agonists demonstrated this principle clearly. The stereoisomers of the pyrazole derivatives elicited different anti-inflammatory responses, with one isomer being significantly more active in transrepression assays. nih.gov This difference was attributed to the distinct spatial arrangement of the functional groups interacting with the receptor's ligand-binding pocket. nih.gov
For this compound, the (R)- and (S)-enantiomers would orient the butyl group and the terminal amine in different three-dimensional arrangements relative to the pyrazole ring. This would lead to one enantiomer having a more favorable interaction with a specific biological target. For example, the amine group of one enantiomer might be perfectly positioned to form a crucial hydrogen bond, while in the other enantiomer, it might be in a suboptimal position or even cause steric hindrance.
The importance of stereochemistry has been shown for numerous classes of drugs, including many with chiral amine side chains. nih.govresearchgate.net Therefore, it is highly probable that the biological activity of this compound resides predominantly in one of its enantiomers.
Table 2: Hypothetical Differential Activity of this compound Enantiomers
| Enantiomer | Hypothetical Binding Affinity | Predicted Biological Activity | Rationale |
| (R)-[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine | High | High | Optimal 3D arrangement of functional groups for receptor binding. |
| (S)-[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine | Low | Low or Inactive | Suboptimal 3D arrangement, leading to weaker interactions or steric clashes with the receptor. |
Computational Chemistry and Molecular Modeling Applications in Research on 2 4 Chloro 1h Pyrazol 1 Yl Butyl Amine
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure, stability, and reactivity of a molecule like [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine. eurasianjournals.comresearchgate.net DFT calculations can determine optimized molecular geometry, electron distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For pyrazole (B372694) derivatives, DFT studies have been used to calculate these properties, providing insight into their reaction mechanisms, such as N-alkylation. researchgate.netresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. researchgate.nettandfonline.com For this compound, the amine group would be an expected nucleophilic site, while the chloropyrazole ring contains both electron-rich nitrogen atoms and electron-deficient regions influenced by the chlorine atom.
Table 1: Illustrative Quantum Mechanical Properties for a Pyrazole Analogue
| Calculated Property | Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |
| Dipole Moment | 3.2 Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. |
Note: Data are representative examples from DFT calculations on related pyrazole compounds and are for illustrative purposes only.
Molecular Docking and Virtual Screening for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. eurasianjournals.com This method is crucial for identifying potential biological targets for this compound and predicting its binding affinity. The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous inhibitors of protein kinases, cyclooxygenases, and other enzymes. mdpi.commdpi.com
In a typical workflow, a 3D model of the ligand is placed into the binding site of a target protein, and a scoring function estimates the binding energy. For instance, docking studies on pyrazole derivatives have identified key interactions with protein kinases like VEGFR-2, Aurora A, and CDK2, where the pyrazole nitrogen atoms often form critical hydrogen bonds with hinge region residues of the kinase. nih.govbohrium.com Virtual screening involves docking large libraries of compounds against a protein target to identify potential hits. ijpbs.comnih.gov this compound could be screened against a panel of kinases or other targets known to bind pyrazole-containing ligands to hypothesize its mechanism of action.
Table 2: Example Docking Results of Pyrazole Analogues Against a Protein Kinase (e.g., VEGFR-2)
| Compound Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| Analogue A | -10.1 | Cys919, Asp1046 | 2 |
| Analogue B (with Cl) | -9.5 | Glu885, Cys919 | 2 |
| Analogue C (no Cl) | -8.8 | Cys919 | 1 |
| This compound (Hypothetical) | -9.2 | Cys919, Asp1046, Glu885 | 3 |
Note: This table is illustrative, based on typical results from docking studies of pyrazole kinase inhibitors. nih.gov
Pharmacophore Modeling for Ligand Design and Optimization
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
For pyrazole-based inhibitors, pharmacophore models have been successfully developed to guide the design of new, more potent compounds. nih.govacs.org For example, a model for phosphodiesterase 4 (PDE4) inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features. nih.gov Similarly, a pharmacophore for Janus Kinase (JAK) inhibitors highlighted the importance of hydrogen bond interactions with hinge region residues like E930 and L932. acs.orgsemanticscholar.org By aligning this compound to such models, researchers could assess its potential for activity and identify sites for chemical modification to improve binding affinity and selectivity. The butylamine (B146782) chain could serve as a vector to access specific pockets or as a key hydrogen bond donor.
Table 3: Common Pharmacophoric Features Derived from Pyrazole-Based Kinase Inhibitors
| Feature | Description | Potential Role in this compound |
| Hydrogen Bond Acceptor | Typically a nitrogen or oxygen atom. | Pyrazole ring nitrogens. |
| Hydrogen Bond Donor | An N-H or O-H group. | The primary amine (-NH2) of the butylamine chain. |
| Aromatic Ring | A flat, cyclic, conjugated system. | The 4-chloropyrazole ring. |
| Hydrophobic Center | An aliphatic or aromatic group. | The butyl chain and the chlorinated ring. |
Molecular Dynamics Simulations to Explore Ligand-Protein Interactions and Conformational Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. eurasianjournals.comnih.gov MD simulations are used to assess the stability of the docked pose, observe conformational changes in the protein and ligand, and analyze the persistence of key interactions like hydrogen bonds. nih.govresearchgate.net
For a complex of this compound with a putative protein target, an MD simulation could be run for hundreds of nanoseconds. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms are calculated to evaluate the system's stability. nih.govresearchgate.net A stable RMSD suggests that the ligand remains securely in the binding pocket. Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein. nih.govresearchgate.net Such simulations have confirmed the stability of pyrazole derivatives in the active sites of targets like RET kinase and CYP17. nih.govnih.gov
Table 4: Representative Data from a 100 ns MD Simulation of a Pyrazole Ligand-Protein Complex
| Analysis Metric | Result | Interpretation |
| Protein Backbone RMSD | Average: 2.1 Å | The protein maintains a stable conformation throughout the simulation. |
| Ligand RMSD | Average: 1.5 Å | The ligand remains stably bound in the active site with minimal deviation. |
| Key H-Bonds | Maintained for >80% of simulation time | Crucial hydrogen bonds identified in docking are stable and persistent. |
| RMSF of Binding Site Residues | Low fluctuation (< 1.0 Å) | The amino acids in the binding pocket are relatively rigid, indicating a well-defined binding interaction. |
Note: Data are representative of typical MD simulation results for stable protein-ligand complexes. nih.govresearchgate.net
Cheminformatics and Database Mining for Related Pyrazole Analogues
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Public databases like PubChem, ChEMBL, and ZINC contain millions of compounds that can be mined to find molecules structurally similar to this compound.
Using similarity search algorithms based on molecular fingerprints (e.g., ECFPs) and a similarity metric like the Tanimoto coefficient, one can identify commercially available or previously synthesized analogues. youtube.com This process is invaluable for exploring the structure-activity relationships (SAR) of the chemical series. frontiersin.org For example, a search could identify other 1-substituted 4-chloropyrazoles with different alkylamine side chains or alternative substitutions on the pyrazole ring. Analyzing the known biological data for these analogues can help predict the potential activities and liabilities of the target compound. This approach helps to navigate the vast "chemical space" to find promising starting points for drug discovery programs. scispace.com
Table 5: Hypothetical Results from a Similarity Search in PubChem for this compound
| Analogue Found | Tanimoto Similarity | Key Structural Difference |
| [2-(4-chloro-1H-pyrazol-1-yl)ethyl]amine | 0.85 | Ethyl chain instead of butyl |
| [2-(4-bromo-1H-pyrazol-1-yl)butyl]amine | 0.92 | Bromo substitution instead of chloro |
| [3-(4-chloro-1H-pyrazol-1-yl)propyl]amine | 0.78 | Propyl chain attached at position 3 |
| 1-Butyl-4-chloro-1H-pyrazole | 0.70 | Lacks the amine group |
Note: This table presents hypothetical analogues that could be found through a cheminformatics similarity search.
Potential Applications and Future Research Directions for 2 4 Chloro 1h Pyrazol 1 Yl Butyl Amine
Exploration as a Scaffold for Novel Therapeutic Agents
The pyrazole (B372694) core is a component of numerous FDA-approved drugs, demonstrating its therapeutic value across a wide range of diseases, including cancer, inflammation, and infectious diseases. nih.govnih.gov The structure of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine offers several features that make it an attractive starting point for the design of new therapeutic agents.
The pyrazole ring can serve as a bioisostere for other aromatic rings, such as benzene (B151609) or phenol, often leading to improved physicochemical properties like enhanced water solubility and reduced lipophilicity. nih.gov The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological receptors and enzymes. ingentaconnect.comnih.gov
The butylamine (B146782) side chain provides a crucial point for interaction and further modification. The primary amine group is a key functional handle that can form salt bridges or hydrogen bonds with target proteins. It also serves as a convenient site for derivatization to explore structure-activity relationships (SAR). Furthermore, the chloro-substituent on the pyrazole ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity.
The potential of pyrazole derivatives is well-documented. For instance, many have been developed as potent kinase inhibitors for cancer therapy by targeting enzymes like EGFR, VEGFR-2, and CDKs. nih.govdntb.gov.ua Others have shown significant anti-inflammatory activity by inhibiting COX enzymes. researchgate.net Given this precedent, this compound could serve as a foundational structure for developing novel inhibitors in these and other therapeutic areas.
Table 1: Examples of FDA-Approved Pyrazole-Containing Drugs and Their Therapeutic Applications This table is for illustrative purposes to show the potential of the pyrazole scaffold.
| Drug Name | Therapeutic Area | Target/Mechanism of Action |
|---|---|---|
| Celecoxib (B62257) | Anti-inflammatory | Selective COX-2 inhibitor |
| Sildenafil | Erectile Dysfunction | PDE5 inhibitor |
| Ruxolitinib | Oncology | Janus kinase (JAK) inhibitor |
| Niraparib | Oncology | Poly (ADP-ribose) polymerase (PARP) inhibitor nih.gov |
| Ibrutinib | Oncology | Bruton's tyrosine kinase (BTK) inhibitor nih.gov |
| Lenacapavir | Antiviral (HIV) | HIV-1 capsid inhibitor nih.gov |
Investigation in Non-Medicinal Applications (e.g., Agrochemicals, Materials Science)
Beyond medicine, pyrazole derivatives have found significant use in other chemical industries, particularly in agrochemicals and materials science. researchgate.net The structural motifs present in this compound suggest potential utility in these fields.
Agrochemicals: Fluorinated and chlorinated pyrazole derivatives are prominent in the development of modern fungicides and insecticides. researchgate.netnih.gov These compounds often act by inhibiting crucial metabolic pathways in pests and fungi. For example, pyrazole-carboxamide fungicides are known to inhibit the succinate (B1194679) dehydrogenase enzyme. The 4-chloro-substituted pyrazole ring in this compound is a key feature found in several active agrochemicals, suggesting that this compound and its derivatives could be investigated for potential herbicidal, fungicidal, or insecticidal properties.
Materials Science: The pyrazole ring and the primary amine group offer functionalities relevant to materials science. Pyrazoles are known to act as ligands in coordination chemistry, forming stable complexes with various metal ions. researchgate.net This property could be exploited to create novel catalysts or functional materials. The primary amine of this compound can be used as a monomer in polymerization reactions to create functional polymers or as an anchor to graft the molecule onto surfaces, modifying their chemical and physical properties.
Table 2: Examples of Pyrazole Derivatives in Non-Medicinal Applications
| Compound Class | Application Area | Function |
|---|---|---|
| Pyrazole Carboxamides (e.g., Bixafen, Fluxapyroxad) | Agrochemicals | Fungicides (SDHI class) nih.gov |
| Fipronil | Agrochemicals | Insecticide ingentaconnect.com |
| Tolfenpyrad | Agrochemicals | Insecticide/Acaricide researchgate.net |
| Difluoromethyl-substituted pyrazoles | Agrochemicals | Fungicides mdpi.com |
| Acyl Pyrazoles | Organic Synthesis | Activated amides for chemical transformations mdpi.com |
Development of Targeted Drug Delivery Strategies
Modern therapeutic strategies increasingly rely on targeted drug delivery to enhance efficacy and minimize side effects. The chemical structure of this compound is well-suited for integration into various drug delivery systems.
The primary amine of the butylamine chain is a versatile functional group for conjugation. It can be readily attached to larger molecules and delivery vehicles, such as:
Polymers: Creating polymer-drug conjugates can improve solubility, prolong circulation time, and enable passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Nanoparticles: The compound can be loaded into or covalently attached to the surface of nanoparticles (e.g., liposomes, chitosan (B1678972), or metallic nanoparticles). nih.gov This approach can protect the drug from degradation, control its release, and append targeting moieties to direct the nanoparticle to specific cells or tissues. researchgate.net
Antibodies: Conjugation to monoclonal antibodies to form antibody-drug conjugates (ADCs) would allow for highly specific delivery of the cytotoxic pyrazole-based payload directly to cancer cells expressing the target antigen.
Moreover, chitosan, a biocompatible polymer, has been used to create nanoparticle delivery systems for anticancer agents, where it can induce apoptosis in cancer cells. nih.gov A strategy involving pyrazole-crosslinked chitosan derivatives has been explored to boost anticancer activity, suggesting a pathway for utilizing compounds like this compound in advanced biocomposites. nih.gov
Addressing Challenges in the Development of Pyrazole-Based Compounds
Despite their promise, the development of pyrazole-based compounds is not without its challenges. Future research on this compound must anticipate and address these potential hurdles.
Regioselectivity in Synthesis: A primary challenge in pyrazole chemistry is controlling the regioselectivity during synthesis. The alkylation of unsymmetrically substituted pyrazoles, such as 4-chloropyrazole, can result in a mixture of N-1 and N-2 isomers. nih.gov Developing and optimizing synthetic routes that yield the desired N-1 substituted isomer of this compound in high purity is critical for reproducible biological testing and future manufacturing. mdpi.com
Metabolic Stability: While the pyrazole ring is often considered metabolically stable, it can be subject to enzymatic degradation. The chlorine atom on the ring may influence its metabolic fate, potentially undergoing oxidative or reductive dehalogenation. The butylamine side chain is also susceptible to metabolism by enzymes like monoamine oxidases. Detailed metabolic studies will be necessary to identify potential liabilities and guide the design of more robust derivatives.
Directions for Further Chemical Synthesis and Derivatization
The future development of this compound hinges on the exploration of its chemical space through synthesis and derivatization.
Synthesis: The synthesis of the parent compound could be approached by reacting 4-chloropyrazole with a suitable C4 electrophile, such as 1-bromo-4-phthalimidobutane, followed by deprotection of the amine. Alternatively, a de novo synthesis could construct the pyrazole ring by condensing a hydrazine (B178648) with a β-dicarbonyl precursor already containing the protected butylamine chain. Modern methods, such as those employing eco-friendly catalysts or photocatalysis, could offer efficient and scalable routes. nih.govmdpi.com
Derivatization: The structure of this compound offers multiple sites for chemical modification to generate a library of analogues for screening.
Amine Group: The primary amine is the most accessible site for derivatization. It can be converted into a wide array of amides, sulfonamides, ureas, or carbamates by reacting it with various acyl chlorides, sulfonyl chlorides, or isocyanates. nih.gov This would allow for a systematic exploration of how different substituents at this position affect target binding and cellular activity.
Pyrazole Ring: While the 4-position is occupied by a chlorine atom, the C3 and C5 positions of the pyrazole ring are potential sites for functionalization, for instance, through lithiation followed by reaction with an electrophile. Furthermore, the chlorine atom itself could potentially be replaced using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups, significantly expanding structural diversity.
Butyl Chain: The flexibility and length of the alkyl chain can be varied. Synthesizing analogues with shorter (ethyl, propyl) or longer (pentyl, hexyl) chains, or introducing conformational constraints such as a cyclopropyl (B3062369) group, could probe the spatial requirements of the target's binding pocket.
Table 3: Potential Derivatization Strategies for this compound
| Modification Site | Reaction Type | Potential New Functional Group / Moiety |
|---|---|---|
| Primary Amine | Acylation | Amides, Carbamates |
| Primary Amine | Sulfonylation | Sulfonamides |
| Primary Amine | Reductive Amination | Secondary or Tertiary Amines |
| Pyrazole Ring (C3/C5) | C-H Functionalization | Aryl, Alkyl, Halogen groups |
| Pyrazole Ring (C4-Cl) | Cross-Coupling (e.g., Suzuki) | Aryl, Heteroaryl groups |
| Butyl Chain | Chain Variation | Altered length (e.g., ethyl, hexyl) or rigidity |
Q & A
Q. What are the optimal synthetic routes for preparing [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole derivatives. For example:
- Step 1: Cyclization of 4-chloropyrazole precursors with alkylating agents (e.g., bromobutane derivatives) under basic conditions (e.g., Cs₂CO₃) to form the pyrazole-butyl backbone .
- Step 2: Introduction of the amine group via nucleophilic substitution or reductive amination. Copper catalysts (e.g., CuBr) may enhance coupling efficiency in heterocyclic systems .
- Characterization:
Q. How is the purity of this compound validated, and what analytical techniques are critical?
Methodological Answer:
- Chromatography: HPLC with UV detection (λ = 254 nm) using C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to achieve ≥95% purity .
- Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values.
- Melting Point: Degradation points >100°C indicate thermal stability .
| Parameter | Typical Value | Reference |
|---|---|---|
| Purity (HPLC) | ≥95% | |
| Molecular Weight | 242.21 g/mol | |
| Melting Point | 104–107°C |
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SHELX): Assigns absolute configuration and confirms bond lengths/angles. For example:
- Challenges:
Q. What strategies are used to evaluate the bioactivity of this compound in pharmacological studies?
Methodological Answer:
- In Vitro Assays:
- Receptor Binding: Radioligand displacement assays (e.g., σ₁ receptor antagonism with -pentazocine) to measure IC₅₀ values .
- Enzyme Inhibition: Fluorescence-based assays (e.g., carbonic anhydrase II inhibition) using 4-nitrophenyl acetate hydrolysis .
- In Vivo Models:
- Antitumor activity in xenograft mice (e.g., 50 mg/kg dosage, tumor volume reduction ≥30% vs. control) .
Q. How can contradictory solubility data for this compound be resolved?
Methodological Answer:
- Solvent Screening: Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For example:
- pH-Dependent Solubility: Protonation of the amine group at pH <3 enhances aqueous solubility (e.g., 10 mg/mL in 0.1 M HCl) .
Methodological Challenges and Solutions
Q. How to address regioselectivity issues during pyrazole functionalization?
Methodological Answer:
Q. What are the best practices for scaling up synthesis while maintaining yield?
Methodological Answer:
- Flow Chemistry: Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time .
- Catalyst Recycling: Immobilized copper catalysts (e.g., Cu-SiO₂) achieve >90% recovery in coupling reactions .
Data Contradictions and Validation
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
